Cas no 953232-00-3 (N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide)

N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[[5-(4-methoxyphenyl)-3-isoxazolyl]methyl]-2-[4-(1-methylethyl)phenoxy]-
- F2493-0721
- 953232-00-3
- 2-(4-isopropylphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
- AKOS024651772
- N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide
-
- インチ: 1S/C22H24N2O4/c1-15(2)16-4-10-20(11-5-16)27-14-22(25)23-13-18-12-21(28-24-18)17-6-8-19(26-3)9-7-17/h4-12,15H,13-14H2,1-3H3,(H,23,25)
- InChIKey: CBUHDXFDAMMJRL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1C=C(C2=CC=C(OC)C=C2)ON=1)(=O)COC1=CC=C(C(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 380.17360725g/mol
- どういたいしつりょう: 380.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 622.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.89±0.46(Predicted)
N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2493-0721-10mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-20μmol |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-1mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-30mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-20mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-4mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-5mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-15mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-2μmol |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2493-0721-3mg |
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide |
953232-00-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamideに関する追加情報
N-{5-(4-Methoxyphenyl)-1,2-Oxazol-3-ylmethyl}-2-4-(Propan-2-yl)Phenoxyacetamide: A Comprehensive Overview
The compound CAS No. 953232-00-3, also known as N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide, represents a significant advancement in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines elements of heterocyclic chemistry with aromatic systems, making it a fascinating subject for both academic and industrial research.
Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and ability to participate in various bioactive interactions. In the case of N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}-2-4-(propan-2-yl)phenoxyacetamide, the oxazole moiety is further substituted with a methoxyphenyl group, which enhances its electronic properties and potentially improves its pharmacokinetic profile.
The phenoxycarboxamide group in this compound plays a crucial role in its activity. This functional group is commonly found in pharmaceutical agents due to its ability to interact with various biological targets. Recent research has demonstrated that such groups can modulate enzyme activity and receptor binding, making them valuable in the design of therapeutic agents. The presence of a propan-2-yl substituent adds steric bulk to the molecule, which could influence its bioavailability and selectivity.
From a synthetic perspective, the construction of this compound involves a series of well-established organic reactions. The synthesis begins with the preparation of the oxazole ring through condensation reactions, followed by substitution reactions to introduce the phenoxycarboxamide group. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and purity. Recent advancements in catalytic methods have further streamlined these processes, making large-scale production more feasible.
Pharmacological studies on CAS No. 953232-00-3 have revealed promising results in preclinical models. The compound exhibits selective inhibition against certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies indicate that it has a favorable safety profile, with minimal adverse effects at therapeutic concentrations.
The application of computational chemistry tools has provided deeper insights into the molecular interactions of this compound. Docking studies have shown that it binds effectively to key residues in target proteins, corroborating its observed biological activity. These findings underscore the importance of rational drug design in optimizing lead compounds for therapeutic use.
In conclusion, N-{5-(4-methoxyphenyl)-1,2-Oxazol-3-Ylmethyl}-2-[4-(Propan-2-Yl)Phenoxy]Acetamide represents a cutting-edge development in medicinal chemistry. Its unique structure, combined with recent research findings, positions it as a promising candidate for further exploration in drug discovery programs.
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